Molecular weight and formula of 2-(2-methylthiophenyl)piperidine
Molecular weight and formula of 2-(2-methylthiophenyl)piperidine
Technical Monograph: Physicochemical Characterization and Structural Validation of 2-(2-methylthiophenyl)piperidine
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.Part 1: Core Directive & Executive Summary
This guide serves as a definitive technical reference for 2-(2-methylthiophenyl)piperidine , a specific aryl-piperidine scaffold often utilized as a pharmacophore in CNS drug discovery (e.g., serotonin modulators) or as a chiral building block. Unlike generic database entries, this document deconstructs the molecule's properties through the lens of experimental validation, providing the "why" and "how" behind its characterization.
Key Technical Parameters:
| Parameter | Value | Confidence/Method |
| Molecular Formula | Stoichiometric Derivation | |
| Molecular Weight (Avg) | 207.34 g/mol | IUPAC Atomic Weights |
| Monoisotopic Mass | 207.1082 Da | High-Res MS (Calculated) |
| Heavy Atom Count | 14 | Non-H atoms |
| ClogP (Predicted) | ~3.1 - 3.4 | Lipophilicity Estimate |
| Chiral Center | C2 (Piperidine ring) | Requires Enantioseparation |
Part 2: Scientific Integrity & Logic (E-E-A-T)
Structural Derivation & Formula Calculation
To guarantee accuracy, we do not rely on database scraping but on structural reconstruction. The target molecule consists of a piperidine ring substituted at the C2 position by an ortho-methylthiophenyl group.
-
Piperidine Fragment (
): A saturated 6-membered ring. The nitrogen has one proton ( ). The C2 position loses a proton to form the bond with the phenyl ring. -
Phenyl Fragment (
): A benzene ring. Two protons are displaced: one by the piperidine attachment, one by the methylthio group. -
Methylthio Group (
): A sulfur atom bonded to a methyl group.
Stoichiometric Summation:
Synthetic Logic & Causality
Why choose a specific route? Direct coupling of piperidine to a thiolated benzene is electronically unfavorable. The most robust, self-validating protocol involves constructing the carbon skeleton via a Suzuki-Miyaura coupling followed by a heterogeneous reduction. This avoids sulfur poisoning of sensitive catalysts by introducing the sulfur moiety after ring formation or using sulfur-tolerant reduction conditions.
Preferred Protocol: The Pyridine Reduction Route
-
Coupling: React 2-bromopyridine with 2-(methylthio)phenylboronic acid.
-
Reduction: Hydrogenate the pyridine ring to piperidine. Note: Standard Pd/C hydrogenation often fails due to sulfur poisoning (poisoning the catalyst surface). Causality: Therefore, we employ
(Adams' catalyst) in acetic acid or use (Samarium diiodide) for reduction to prevent desulfurization.
Figure 1: Synthetic pathway prioritizing catalyst compatibility with the thioether moiety.
Analytical Validation Protocols
A. High-Resolution Mass Spectrometry (HRMS)
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Expectation: The nitrogen provides a basic site for protonation
. -
The "Sulfur Signature": Unlike standard organic molecules, sulfur has a significant
isotope (4.21% natural abundance).-
Validation Check: You must observe an
peak at approximately 4.5% intensity relative to the base peak. If this peak is absent (e.g., <1%), the sulfur is missing or the compound is misidentified.
-
B. Nuclear Magnetic Resonance (
-
Solvent:
or . -
Key Diagnostic Signals:
-
S-Me Singlet: A sharp singlet integrating to 3H around
2.40–2.50 ppm. -
Piperidine C2-H: A distinct doublet of doublets (dd) or multiplet around
3.6–4.0 ppm (deshielded by the adjacent phenyl ring). -
Aromatic Region: 4 protons. The ortho substitution pattern creates a complex splitting pattern (ABCD system), distinct from para (AA'BB').
-
Part 3: Visualization & Formatting
Experimental Protocol: Characterization Workflow
The following table outlines the step-by-step procedure to validate the molecular weight and identity of the synthesized compound.
| Step | Procedure | Critical Observation (Pass Criteria) |
| 1. Isolation | Dissolve crude oil in EtOAc; wash with | Clear, viscous yellow oil (free base) or white solid (HCl salt). |
| 2. MS Screening | Inject 5µL into LC-MS (ESI+). Scan range 100–400 Da. | Main peak at m/z 208.1 ( |
| 3. NMR Verification | Dissolve 5mg in 0.6mL | S-Me peak at ~2.4 ppm . Integration ratio Aryl:Pip:Me = 4:10:3. |
| 4. Purity Check | HPLC (C18 column, MeCN/H2O gradient). | Single peak >95% area integration @ 254 nm. |
Analytical Logic Tree (Graphviz)
This diagram illustrates the decision-making process for confirming the identity of the molecule, specifically distinguishing it from common impurities like the desulfurized analog.
Figure 2: Analytical decision tree for validating sulfur-containing aryl-piperidines.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for C12H17NS. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Suzuki Coupling mechanisms).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. Wiley.
